molecular formula C7H6F3NO B055313 2-Methoxy-3-(trifluoromethyl)pyridine CAS No. 121643-44-5

2-Methoxy-3-(trifluoromethyl)pyridine

Cat. No.: B055313
CAS No.: 121643-44-5
M. Wt: 177.12 g/mol
InChI Key: SSAZZVQVJJXPMB-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Methoxy-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Agrochemical Applications

The compound serves as a key intermediate in the synthesis of agrochemicals, particularly pesticides and herbicides. The trifluoromethyl group is known to improve the biological activity of compounds, making them more effective against pests.

  • Pesticide Development : 2-Methoxy-3-(trifluoromethyl)pyridine derivatives have been utilized in the synthesis of several crop protection products. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a notable derivative used extensively in agricultural chemistry due to its efficacy against various agricultural pests .
  • Case Study: Pyridalyl : This compound, which contains the 5-(trifluoromethyl)pyridine structure, was developed by Sumitomo Chemical Co., Ltd. It exhibits superior pest control properties compared to traditional insecticides, showcasing the advantages of incorporating trifluoromethyl groups into pesticide formulations .

Pharmaceutical Applications

The incorporation of trifluoromethyl groups into pharmaceutical compounds has been linked to enhanced potency and selectivity.

  • Antiviral Agents : A significant application of this compound is in the development of antiviral drugs. For example, tipranavir, an anti-HIV drug developed by Boehringer, utilizes this structural motif to enhance its binding affinity to the HIV protease enzyme .
  • Antitumor Agents : Research indicates that approximately 20% of pharmaceutical compounds currently under development contain trifluoromethyl structures. Many compounds are undergoing clinical trials for their potential use as antitumor agents .

Synthesis and Reaction Pathways

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : The compound can be synthesized by reacting appropriate starting materials under reflux conditions with sodium methoxide in methanol .
  • Halogenation Reactions : The introduction of halogen substituents can also be performed to yield various derivatives that retain or enhance biological activity .

Market Demand and Future Prospects

With increasing global population demands for food production, the need for effective agrochemicals continues to rise. Moreover, as pharmaceutical research progresses towards fluorinated compounds for improved drug efficacy, the market for this compound is expected to expand significantly.

Comparative Table of Applications

Application AreaSpecific UsesNotable Compounds
AgrochemicalsPesticidesPyridalyl
PharmaceuticalsAntiviralsTipranavir
AntitumorsVarious candidates undergoing trials

Comparison with Similar Compounds

2-Methoxy-3-(trifluoromethyl)pyridine can be compared with other similar compounds such as:

These compounds share the trifluoromethyl group but differ in other substituents, leading to variations in their chemical properties and applications. The unique combination of the methoxy and trifluoromethyl groups in this compound contributes to its distinct reactivity and utility in various fields .

Biological Activity

2-Methoxy-3-(trifluoromethyl)pyridine is a heterocyclic compound known for its diverse biological activities, particularly in the pharmaceutical and agrochemical fields. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for various applications. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.

  • Chemical Formula : C₇H₆F₃N₁O
  • Molecular Weight : Approximately 201.12 g/mol
  • Structure : Contains a pyridine ring substituted with a methoxy group and a trifluoromethyl group, contributing to its unique properties.

1. Antimicrobial Activity

Research indicates that compounds containing the trifluoromethylpyridine structure exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethylpyridine have been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values demonstrate the effectiveness of these compounds in inhibiting bacterial growth.

CompoundMIC (µg/mL)Target Organism
This compound31S. aureus ATCC 25923
Trifluoromethylpyridine derivative50E. coli ATCC 25922

2. Anticancer Activity

Studies have explored the anticancer potential of various pyridine derivatives. For example, a series of indolyl-pyridinyl-propenones showed enhanced cytotoxicity when modified with trifluoromethyl groups. The introduction of this substituent significantly increased the growth inhibition of glioblastoma cells, suggesting a promising avenue for cancer therapy.

  • Case Study : In a study evaluating indolyl-pyridinyl-propenones, a derivative with a trifluoromethyl group exhibited increased cytotoxicity with a GI50 approaching 10 nM.

3. Inhibition of PI3K Pathway

This compound has been identified as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. The inhibition of PI3K delta isoform has been linked to reduced tumor growth in preclinical models.

  • Research Finding : Inhibitors targeting the PI3K pathway have shown promise in modulating immune responses and reducing inflammation associated with various diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Lipophilicity : The trifluoromethyl group enhances membrane permeability, facilitating cellular uptake.
  • Enzyme Inhibition : Compounds like this can inhibit specific enzymes involved in critical biochemical pathways, such as PI3K.
  • Cytotoxic Effects : Induction of cell death pathways through disruption of microtubule dynamics and other cellular processes.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Methoxy-3-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, substituting a halogen atom at the 3-position of pyridine with a trifluoromethyl group via Ullmann coupling or using trifluoromethylation reagents like TMSCF₃. The methoxy group can be introduced via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes:

  • Catalyst Selection: Pd-based catalysts for coupling reactions improve efficiency .
  • Temperature Control: Lower temperatures (60–80°C) reduce side reactions during trifluoromethylation .
  • Purification: Column chromatography or recrystallization (e.g., using hexane/EtOAc) ensures ≥95% purity .

Q. How do the methoxy and trifluoromethyl groups influence the chemical reactivity and physical properties of this compound?

  • Methodological Answer:

  • Electron Effects: The methoxy group (-OMe) is electron-donating, increasing electron density at the 2-position, while the trifluoromethyl (-CF₃) group is strongly electron-withdrawing, polarizing the pyridine ring. This combination enhances regioselectivity in electrophilic substitutions .
  • Physical Properties: The -CF₃ group increases hydrophobicity (logP ~2.5) and thermal stability (decomposition >250°C), while -OMe lowers melting point (mp ~100–110°C) compared to non-substituted analogs .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer:

  • ¹H/¹³C NMR: The methoxy proton appears as a singlet (~δ 3.9 ppm), while -CF₃ causes deshielding of adjacent carbons (δ ~120–125 ppm for C-3) .
  • FT-IR: Strong C-F stretches (~1150 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry: ESI-MS in positive mode shows [M+H]⁺ with m/z ~193.1 (C₈H₇F₃NO⁺) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points, solubility) across studies?

  • Methodological Answer:

  • Cross-Validation: Use differential scanning calorimetry (DSC) to confirm melting points. For solubility, employ HPLC with standardized solvents (e.g., logD measurements in octanol/water) .
  • Purity Checks: Compare NMR integration ratios and HPLC retention times with reference standards. Contaminants (e.g., unreacted precursors) may skew mp data .

Q. What strategies are recommended for designing derivatives to enhance biological activity while maintaining stability?

  • Methodological Answer:

  • Bioisosteric Replacement: Replace -OMe with -OCH₂CF₃ to improve metabolic stability without altering steric bulk .
  • Structure-Activity Relationships (SAR): Introduce electron-deficient substituents (e.g., -NO₂) at the 4-position to enhance binding to hydrophobic enzyme pockets .
  • Prodrug Approaches: Mask -CF₃ as a ester to improve bioavailability .

Q. What are the critical factors in scaling up synthesis from laboratory to pilot scale without compromising purity?

  • Methodological Answer:

  • Reactor Design: Use flow chemistry for exothermic trifluoromethylation steps to control temperature gradients .
  • Workup Optimization: Replace column chromatography with liquid-liquid extraction (e.g., EtOAc/H₂O) for cost-effective purification .
  • Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring .

Q. Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure. Use a fume hood for weighing .
  • Toxicity Mitigation: Avoid inhalation; LC-MS analysis of air samples can detect airborne concentrations. Store in airtight containers under nitrogen .
  • Waste Disposal: Neutralize acidic byproducts (e.g., HCl from synthesis) with NaHCO₃ before disposal .

Properties

IUPAC Name

2-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-12-6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAZZVQVJJXPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923914
Record name 2-Methoxy-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121643-44-5
Record name 2-Methoxy-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-3-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Heat a mixture of 2-chloro-3-trifluoromethyl-pyridine (1.8 g, 10 mmol) and sodium methoxide (4M, 5 mL, 20 mmol) in MeOH (20 mL) at reflux for 18 hours. Cool the mixture and remove the volatiles by rotary evaporation. Dissolve the residue in EtOAc (50 mL) and wash with water (50 mL), saturated NaHCO3(aq) (50 mL) and brine (50 mL). Dry the organic extract over MgSO4 and remove the solvent under reduced pressure to yield the title compound.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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